3-epi-Calcifediol

Catalog No.
S522502
CAS No.
19356-17-3
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-epi-Calcifediol

CAS Number

19356-17-3

Product Name

3-epi-Calcifediol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1

InChI Key

JWUBBDSIWDLEOM-DTOXIADCSA-N

SMILES

Array

solubility

Insoluble

Synonyms

25 Hydroxycholecalciferol, 25 Hydroxycholecalciferol Monohydrate, 25 Hydroxyvitamin D 3, 25 Hydroxyvitamin D3, 25-Hydroxycholecalciferol, 25-Hydroxycholecalciferol Monohydrate, 25-Hydroxyvitamin D 3, 25-Hydroxyvitamin D3, Anhydrous, Calcifediol, Calcidiol, Calcifediol, Calcifediol Anhydrous, Calcifediol, (3 alpha,5Z,7E)-Isomer, Calcifediol, (3 beta,5E,7E)-Isomer, Calderol, Dedrogyl, Hidroferol, Monohydrate, 25-Hydroxycholecalciferol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](CCC3=C)O)C

The exact mass of the compound Calcifediol is 400.3341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is the C-3α epimer of the primary circulating vitamin D biomarker, 25-hydroxyvitamin D3. In clinical diagnostics and analytical chemistry, this compound serves as a critical reference standard and interference testing material. Because the epimer is endogenously present in human serum—accounting for up to 60% of total 25-hydroxyvitamin D in neonates and a smaller but significant fraction in adults—its exact quantification is required to prevent diagnostic overestimation[1]. Procuring high-purity 3-epi-Calcifediol is essential for in vitro diagnostic (IVD) developers and clinical laboratories to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows and assess competitive protein-binding assay specificity [2].

Substituting 3-epi-Calcifediol with standard 25-hydroxyvitamin D3 reference materials fundamentally compromises LC-MS/MS method validation. Because both compounds are isobaric and share identical ionization precursors and product ions, mass spectrometry alone cannot distinguish them [1]. If an analytical laboratory procures only the standard non-epimeric calibrator, they cannot verify whether their chromatographic column successfully separates the two molecules. Failure to achieve baseline resolution results in the co-elution of the epimer, leading to a direct overestimation of the patient's active vitamin D status [2]. Therefore, the exact 3-epi-Calcifediol standard must be procured to validate stationary phase selectivity, such as pentafluorophenyl (PFP) columns, ensuring accurate clinical reporting.

Isobaric Co-Elution and Chromatographic Resolution Requirements

In LC-MS/MS workflows, 3-epi-Calcifediol and 25-hydroxyvitamin D3 generate identical multiple reaction monitoring (MRM) transitions, making mass-based differentiation impossible. Validation requires the 3-epi standard to prove chromatographic separation. On optimized stationary phases, 3-epi-Calcifediol elutes at a distinct retention time (e.g., 7.19 min) compared to standard 25-hydroxyvitamin D3 (6.95 min)[1]. Without the 3-epi standard, laboratories cannot quantify this 0.24-minute resolution gap, risking up to a 60% overestimation of total 25(OH)D in neonatal samples where the epimer is highly prevalent [2].

Evidence DimensionRetention Time (LC-MS/MS resolution)
Target Compound Data7.19 min (3-epi-Calcifediol)
Comparator Or Baseline6.95 min (25-hydroxyvitamin D3)
Quantified Difference0.24 min retention time shift requiring specific stationary phases
ConditionsAgilent 6495B MRM, optimized LC-MS/MS conditions

Procurement of the pure epimer is mandatory to validate column selectivity and prevent false-positive vitamin D sufficiency reporting in clinical diagnostics.

Receptor Binding Affinity Justifying Assay Specificity

The clinical mandate to separate 3-epi-Calcifediol from its primary counterpart is driven by its drastically lower biological activity. Quantitative binding assays demonstrate that 3-epi-Calcifediol binds to the Vitamin D Receptor (VDR) at only 2–3% of the affinity of standard 25-hydroxyvitamin D3 [1]. Additionally, its affinity for the Vitamin D Binding Protein (DBP) is reduced to 36–46% of the standard [2]. Including the epimer in total vitamin D measurements misrepresents the biologically active pool of the hormone.

Evidence DimensionVitamin D Receptor (VDR) Binding Affinity
Target Compound Data2–3% relative affinity
Comparator Or Baseline100% relative affinity (25-hydroxyvitamin D3)
Quantified Difference~97% reduction in VDR binding affinity
ConditionsIn vitro receptor binding assays

This massive reduction in biological activity provides the clinical justification for why diagnostic assay developers must procure the epimer to ensure their tests exclude it from total active vitamin D calculations.

Immunoassay Cross-Reactivity and Interference Profiling

Automated competitive protein-binding (CPB) assays and immunoassays often fail to distinguish between the C-3 epimers. When exogenous 3-epi-Calcifediol is spiked into testing pools, commercial assays exhibit significant cross-reactivity, ranging from 39.8% to as high as 91% depending on the specific antibody or binding protein utilized [1]. For instance, certain CPB assays demonstrated approximately 51% cross-reactivity to exogenous 3-epi-25(OH)D3 [2].

Evidence DimensionAssay Cross-Reactivity
Target Compound Data39.8% to 91% cross-reactivity
Comparator Or Baseline0% ideal cross-reactivity (exclusive specificity for 25-hydroxyvitamin D3)
Quantified DifferenceUp to 91% false signal generation
ConditionsCommercial automated immunoassays and CPB assays spiked with exogenous epimer

IVD manufacturers must procure this compound to accurately quantify and report antibody cross-reactivity in their FDA/CE-marked assay documentation.

LC-MS/MS Diagnostic Method Validation

3-epi-Calcifediol is strictly required for validating chromatographic resolution in clinical LC-MS/MS assays. Because it shares identical mass transitions with the primary biomarker, labs must use this standard to prove that their selected stationary phase (such as a pentafluorophenyl column) achieves baseline separation, ensuring compliance with external quality assessment schemes (e.g., DEQAS) [1].

IVD Antibody Cross-Reactivity Testing

In vitro diagnostic (IVD) manufacturers utilize this compound to spike serum pools during the development of competitive protein-binding assays and immunoassays. This testing quantifies the exact percentage of cross-reactivity, allowing manufacturers to define assay limitations and ensure regulatory compliance for clinical use [2].

Neonatal Vitamin D Reference Material Production

Because the C-3 epimer can constitute up to 60% of total 25-hydroxyvitamin D in infants, manufacturers of certified reference materials (CRMs) and calibrator sets require high-purity 3-epi-Calcifediol to formulate accurate, multi-analyte calibration panels specifically tailored for pediatric endocrinology testing [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

400.334130642 Da

Monoisotopic Mass

400.334130642 Da

Heavy Atom Count

29

LogP

6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T0WXW8F54E

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (90.48%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat vitamin D deficiency or insufficiency, refractory rickets (vitamin D resistant rickets), familial hypophosphatemia and hypoparathyroidism, and in the management of hypocalcemia and renal osteodystrophy in patients with chronic renal failure undergoing dialysis. Also used in conjunction with calcium in the management and prevention of primary or corticosteroid-induced osteoporosis.
Treatment of secondary hyperparathyroidism (SHPT)

Pharmacology

Calcidiol is the precursor of vitamin D3. Vitamin D3 is a steroid hormone that has long been known for its important role in regulating body levels of calcium and phosphorus, in mineralization of bone, and for the assimilation of vitamin A. The classical manifestations of vitamin D deficiency is rickets, which is seen in children and results in bony deformaties including bowed long bones. Deficiency in adults leads to the disease osteomalacia. Both rickets and osteomalacia reflect impaired mineralization of newly synthesized bone matrix, and usually result from a combination of inadequate exposure to sunlight and decreased dietary intake of vitamin D. Common causes of vitamin D deficiency include genetic defects in the vitamin D receptor, severe liver or kidney disease, and insufficient exposure to sunlight. Vitamin D plays an important role in maintaining calcium balance and in the regulation of parathyroid hormone (PTH). It promotes renal reabsorption of calcium, increases intestinal absorption of calcium and phosphorus, and increases calcium and phosphorus mobilization from bone to plasma.
Calcifediol Anhydrous is the anhydrous form of calcifediol, an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC06 - Calcifediol

Mechanism of Action

Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

64719-49-9
19356-17-3
36149-00-5

Absorption Distribution and Excretion

Readily absorbed.

Metabolism Metabolites

Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3.
Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3. Half Life: 288 hours

Wikipedia

Calcifediol

Biological Half Life

288 hours

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Gümüş P, Öztürk VÖ, Bozkurt E, Emingil G. Evaluation of the gingival inflammation in pregnancy and postpartum via 25-hydroxy-vitamin D3, prostaglandin E2 and TNF-α levels in saliva. Arch Oral Biol. 2016 Mar;63:1-6. doi: 10.1016/j.archoralbio.2015.11.018. Epub 2015 Nov 25. PubMed PMID: 26658365.
2: Coussens AK, Wilkinson RJ, Martineau AR. Phenylbutyrate Is Bacteriostatic against Mycobacterium tuberculosis and Regulates the Macrophage Response to Infection, Synergistically with 25-Hydroxy-Vitamin D3. PLoS Pathog. 2015 Jul 2;11(7):e1005007. doi: 10.1371/journal.ppat.1005007. eCollection 2015 Jul. PubMed PMID: 26133770; PubMed Central PMCID: PMC4489717.
3: Narayanaswamy R, Iyer V, Khare P, Bodziak ML, Badgett D, Zivadinov R, Weinstock-Guttman B, Rideout TC, Ramanathan M, Browne RW. Simultaneous determination of oxysterols, cholesterol and 25-hydroxy-vitamin D3 in human plasma by LC-UV-MS. PLoS One. 2015 Apr 13;10(4):e0123771. doi: 10.1371/journal.pone.0123771. eCollection 2015. PubMed PMID: 25875771; PubMed Central PMCID: PMC4395275.
4: Burild A, Frandsen HL, Poulsen M, Jakobsen J. Tissue content of vitamin D3 and 25-hydroxy vitamin D3 in minipigs after cutaneous synthesis, supplementation and deprivation of vitamin D3. Steroids. 2015 Jun;98:72-9. doi: 10.1016/j.steroids.2015.02.017. Epub 2015 Feb 26. PubMed PMID: 25725256.
5: Ralph R, Peter JV, Chrispal A, Zachariah A, Dian J, Sebastian T, Venkatesh B, Thomas K. Supraphysiological 25-hydroxy vitamin D3 level at admission is associated with illness severity and mortality in critically ill patients. J Bone Miner Metab. 2015 Mar;33(2):239-43. doi: 10.1007/s00774-014-0585-7. Epub 2014 Apr 22. PubMed PMID: 24752822.
6: Cimbek A, Gürsoy G, Kirnap NG, Acar Y, Kiliç Z, Güngör F, Ozaşik I. Relation of obesity with serum 25 hydroxy vitamin D3 levels in type 2 diabetic patients. J Res Med Sci. 2012 Dec;17(12):1119-23. PubMed PMID: 23853628; PubMed Central PMCID: PMC3703162.
7: Franke AA, Morrison CM, Custer LJ, Li X, Lai JF. Simultaneous analysis of circulating 25-hydroxy-vitamin D3, 25-hydroxy-vitamin D2, retinol, tocopherols, carotenoids, and oxidized and reduced coenzyme Q10 by high performance liquid chromatography with photo diode-array detection using C18 and C30 columns alone or in combination. J Chromatogr A. 2013 Aug 2;1301:1-9. doi: 10.1016/j.chroma.2013.05.027. Epub 2013 Jun 12. PubMed PMID: 23827466; PubMed Central PMCID: PMC4128684.
8: Liu J, Greenfield H, Strobel N, Fraser DR. The influence of latitude on the concentration of vitamin D3 and 25-hydroxy-vitamin D3 in Australian red meat. Food Chem. 2013 Oct 1;140(3):432-5. doi: 10.1016/j.foodchem.2012.10.032. Epub 2012 Nov 7. PubMed PMID: 23601387.
9: Bartels LE, Jørgensen SP, Bendix M, Hvas CL, Agnholt J, Agger R, Dahlerup JF. 25-Hydroxy vitamin D3 modulates dendritic cell phenotype and function in Crohn's disease. Inflammopharmacology. 2013 Apr;21(2):177-86. doi: 10.1007/s10787-012-0168-y. Epub 2013 Jan 23. PubMed PMID: 23341164.
10: Azizi E, Pavlotsky F, Kudish A, Flint P, Solomon A, Lerman Y, Oberman B, Sadetzki S. Serum levels of 25-hydroxy-vitamin D3 among sun-protected outdoor workers in Israel. Photochem Photobiol. 2012 Nov-Dec;88(6):1507-12. doi: 10.1111/j.1751-1097.2012.01196.x. Epub 2012 Aug 30. PubMed PMID: 22762563.
11: Tostmann A, Wielders JP, Kibiki GS, Verhoef H, Boeree MJ, van der Ven AJ. Serum 25-hydroxy-vitamin D3 concentrations increase during tuberculosis treatment in Tanzania. Int J Tuberc Lung Dis. 2010 Sep;14(9):1147-52. PubMed PMID: 20819260.
12: Hutchinson PE, Osborne JE, Pringle JH. Higher serum 25-hydroxy vitamin D3 levels at presentation are associated with improved survival from melanoma, but there is no evidence that later prevailing levels are protective. J Clin Oncol. 2010 Sep 20;28(27):e492-3; author reply 494-5. doi: 10.1200/JCO.2010.29.6095. Epub 2010 Jul 12. PubMed PMID: 20625133.
13: Höller U, Quintana AP, Gössl R, Olszewski K, Riss G, Schattner A, Nunes CS. Rapid determination of 25-hydroxy vitamin D3 in swine tissue using an isotope dilution HPLC-MS assay. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Apr 15;878(13-14):963-8. doi: 10.1016/j.jchromb.2010.02.026. Epub 2010 Feb 26. PubMed PMID: 20299291.
14: Newman MS, Brandon TR, Groves MN, Gregory WL, Kapur S, Zava DT. A liquid chromatography/tandem mass spectrometry method for determination of 25-hydroxy vitamin D2 and 25-hydroxy vitamin D3 in dried blood spots: a potential adjunct to diabetes and cardiometabolic risk screening. J Diabetes Sci Technol. 2009 Jan;3(1):156-62. PubMed PMID: 20046660; PubMed Central PMCID: PMC2769851.
15: Azizi E, Pavlotsky F, Vered I, Kudish AI. Occupational exposure to solar UVB and seasonal monitoring of serum levels of 25-hydroxy vitamin D3: a case-control study. Photochem Photobiol. 2009 Sep-Oct;85(5):1240-4. doi: 10.1111/j.1751-1097.2009.00569.x. Epub 2009 May 20. PubMed PMID: 19500291.
16: Bonakdaran S, Varasteh AR. Correlation between serum 25 hydroxy vitamin D3 and laboratory risk markers of cardiovascular diseases in type 2 diabetic patients. Saudi Med J. 2009 Apr;30(4):509-14. PubMed PMID: 19370277.
17: Soldin OP, Sharma H, Husted L, Soldin SJ. Pediatric reference intervals for aldosterone, 17alpha-hydroxyprogesterone, dehydroepiandrosterone, testosterone and 25-hydroxy vitamin D3 using tandem mass spectrometry. Clin Biochem. 2009 Jun;42(9):823-7. doi: 10.1016/j.clinbiochem.2009.01.015. Epub 2009 Feb 6. PubMed PMID: 19318024; PubMed Central PMCID: PMC3637995.
18: Liu KN, Meng HX, Tang XL, Xu L, Zhang L, Chen ZB, Shi D, Feng XH, Lu RF. [Correlation analysis between plasma levels of 25-hydroxy vitamin D3 and osteocalcin in patients with aggressive periodontitis]. Beijing Da Xue Xue Bao. 2009 Feb 18;41(1):49-51. Chinese. PubMed PMID: 19221564.
19: Shuai B, Shen L, Yang YP, Xie J, Zhou PQ, Li H, Guo XF, Zhao J, Wu JL. [Effects of Chinese kidney-tonifying drugs on bone mineral density (BMD), biomechanics, 25-hydroxy vitamin D3 and 1,25-dihydroxy vitamin D3 of ovariectomized osteoporosis rats]. Zhongguo Gu Shang. 2008 Nov;21(11):850-3. Chinese. PubMed PMID: 19143251.
20: Peleg S, Khan F, Navone NM, Cody DD, Johnson EM, Van Pelt CS, Posner GH. Inhibition of prostate cancer-meditated osteoblastic bone lesions by the low-calcemic analog 1alpha-hydroxymethyl-16-ene-26,27-bishomo-25-hydroxy vitamin D3. J Steroid Biochem Mol Biol. 2005 Oct;97(1-2):203-11. Epub 2005 Aug 2. PubMed PMID: 16081281.

Explore Compound Types